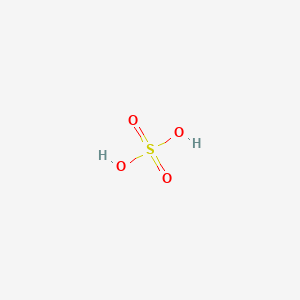
taconite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taconite is a low-grade siliceous iron ore composed of 20-30 percent magnetite, which occurs in fine-grained banded iron formations. It is primarily mined in the United States, particularly in the Mesabi Iron Range in Minnesota and the Marquette Iron Range in Michigan . This compound has gained importance as a source of iron ore as high-grade deposits have become depleted .
準備方法
Synthetic Routes and Reaction Conditions
Taconite is not synthesized in a laboratory setting but is mined from natural deposits. The preparation of this compound involves several steps:
Blasting: This compound is a very hard rock, and explosives are used to break it into small pieces.
Transportation: The broken pieces are transported to a processing plant.
Separation: The iron ore is separated from the this compound using magnetism.
Pelletizing: The powdered iron concentrate is combined with a binder such as bentonite clay and limestone as a flux.
Industrial Production Methods
The industrial production of this compound involves mining, crushing, separating, concentrating, mixing, agglomeration (sintering and pelletizing), and shipping to steel mills . The process ensures that the blast furnace charge remains porous enough to allow heated gas to pass through and react with the pelletized ore .
化学反応の分析
Types of Reactions
Taconite primarily undergoes oxidation reactions during its processing:
Oxidation: The magnetite (Fe₃O₄) in this compound is oxidized to hematite (Fe₂O₃) during the pelletizing process.
Reduction: In the blast furnace, the iron oxides in this compound pellets are reduced to metallic iron.
Common Reagents and Conditions
Oxidation: High temperatures are used to oxidize magnetite to hematite.
Reduction: Carbon monoxide and hydrogen gases are used as reducing agents in the blast furnace.
Major Products Formed
Hematite (Fe₂O₃): Formed during the oxidation of magnetite.
Metallic Iron: Produced in the blast furnace during the reduction of iron oxides.
科学的研究の応用
Taconite has several scientific research applications:
Construction Aggregates: This compound byproducts are used as construction aggregates in Minnesota.
High Friction Road Aggregate: This compound tailings are tested as a high friction road aggregate, providing a cost-effective and energy-efficient alternative to calcined bauxite.
Pavement Applications: This compound aggregates are used in constructing high-quality aggregate base, asphalt, and concrete pavement layers.
作用機序
The primary mechanism of action for taconite in industrial applications involves its transformation during the pelletizing and reduction processes:
類似化合物との比較
Similar Compounds
Hematite (Fe₂O₃): A primary iron ore with higher iron content than taconite.
Magnetite (Fe₃O₄): Another iron ore with higher iron content and magnetic properties.
Siderite (FeCO₃): An iron carbonate ore with lower iron content than this compound.
Uniqueness of this compound
This compound is unique due to its low-grade iron content and the necessity of extensive processing to extract iron. Unlike high-grade ores like hematite and magnetite, this compound requires fine grinding and concentration of iron-bearing phases to produce iron ore pellets suitable for blast furnaces .
特性
CAS番号 |
12249-26-2 |
|---|---|
分子式 |
Fe+2 |
分子量 |
55.84 g/mol |
IUPAC名 |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
InChIキー |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
正規SMILES |
[Fe+2] |
melting_point |
1538 °C |
物理的記述 |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
同義語 |
taconite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







